molecular formula C12H17FN2 B12114355 1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)- CAS No. 927996-59-6

1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)-

Cat. No.: B12114355
CAS No.: 927996-59-6
M. Wt: 208.27 g/mol
InChI Key: YQZODDBPSPWKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)- is a chemical compound with the molecular formula C11H16FN It is known for its unique structure, which includes a pyrrolidine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)- typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is often employed.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)-.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Pyrrolidineethanamine: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.

    4-Fluorophenethylamine: Contains the fluorophenyl group but lacks the pyrrolidine ring, leading to distinct biological activity.

    N-Methyl-1-Pyrrolidineethanamine:

Uniqueness: 1-Pyrrolidineethanamine, alpha-(4-fluorophenyl)- is unique due to the combination of the pyrrolidine ring and the fluorophenyl group. This structural feature imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

927996-59-6

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(14)9-15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2

InChI Key

YQZODDBPSPWKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C2=CC=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.